molecular formula C18H12N2O2 B8181122 5,5'-(1,4-Phenylene)dipicolinaldehyde

5,5'-(1,4-Phenylene)dipicolinaldehyde

Cat. No.: B8181122
M. Wt: 288.3 g/mol
InChI Key: LOSZXONRCMCJCY-UHFFFAOYSA-N
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Description

5,5’-(1,4-Phenylene)dipicolinaldehyde is an organic compound with the molecular formula C18H12N2O2 It is characterized by the presence of two picolinaldehyde groups connected by a phenylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-(1,4-Phenylene)dipicolinaldehyde typically involves the reaction of 5-bromo-2-pyridinecarboxaldehyde with 1,4-phenylenediboronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of 5,5’-(1,4-Phenylene)dipicolinaldehyde .

Industrial Production Methods

While specific industrial production methods for 5,5’-(1,4-Phenylene)dipicolinaldehyde are not well-documented, the compound can be synthesized on a larger scale using similar Suzuki coupling reactions. The scalability of this method allows for the production of significant quantities of the compound for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

5,5’-(1,4-Phenylene)dipicolinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde groups react with nucleophiles to form imines or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Ammonia or primary amines in ethanol for the formation of imines.

Major Products

    Oxidation: 5,5’-(1,4-Phenylene)dipicolinic acid.

    Reduction: 5,5’-(1,4-Phenylene)dipicolinalcohol.

    Substitution: 5,5’-(1,4-Phenylene)dipicolinaldehyde imine derivatives.

Scientific Research Applications

5,5’-(1,4-Phenylene)dipicolinaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5’-(1,4-Phenylene)dipicolinaldehyde depends on its specific application. In the context of coordination chemistry, the compound acts as a ligand, binding to metal ions through its nitrogen and oxygen atoms. This binding can influence the electronic properties of the metal center, leading to various catalytic and electronic applications. In biological systems, the compound’s aldehyde groups can react with amino groups in proteins or other biomolecules, forming covalent bonds that can be used for labeling or detection purposes .

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A related compound with two pyridine rings connected by a single bond, commonly used as a ligand in coordination chemistry.

    1,10-Phenanthroline: Another nitrogen-containing heterocycle used as a ligand, with a structure similar to 2,2’-bipyridine but with an additional fused benzene ring.

    Picolinaldehyde: The monomeric form of 5,5’-(1,4-Phenylene)dipicolinaldehyde, containing a single picolinaldehyde group.

Uniqueness

5,5’-(1,4-Phenylene)dipicolinaldehyde is unique due to its dual aldehyde functionality and phenylene bridge, which provide distinct electronic and steric properties compared to its similar compounds. This uniqueness makes it a valuable compound for the synthesis of complex molecules and materials with tailored properties .

Properties

IUPAC Name

5-[4-(6-formylpyridin-3-yl)phenyl]pyridine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O2/c21-11-17-7-5-15(9-19-17)13-1-2-14(4-3-13)16-6-8-18(12-22)20-10-16/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSZXONRCMCJCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(C=C2)C=O)C3=CN=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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